molecular formula C21H17N5O5 B2570830 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251600-11-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2570830
CAS RN: 1251600-11-9
M. Wt: 419.397
InChI Key: JVNDYGKGWLKNMK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the synthesis of various heterocyclic compounds incorporating thiadiazole and other moieties. These compounds have been examined for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating a potential for agricultural applications (Fadda et al., 2017).

Radioligand Development

  • Another study presented the development of a selective antagonist radioligand for the human A2B adenosine receptors, showcasing the utility of similar compounds in receptor binding studies and pharmacological characterization (Baraldi et al., 2004).

Antimicrobial Activity

  • Some new pyrazoline and pyrazole derivatives were synthesized and their antibacterial and antifungal activities were evaluated, indicating potential therapeutic applications against various microorganisms (Hassan, 2013).

Antioxidant Studies

  • The synthesis of novel N-substituted benzyl/phenyl compounds incorporating pyrazolobenzothiazine rings was explored, with a subset showing moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-13-2-5-15(6-3-13)31-20-19-24-26(21(28)25(19)9-8-22-20)11-18(27)23-14-4-7-16-17(10-14)30-12-29-16/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNDYGKGWLKNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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